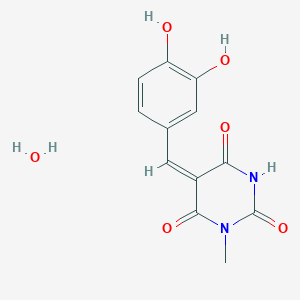
5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate, also known as 3,4-DHBA-MPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that it inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer progression.
Biochemical and Physiological Effects
Studies have shown that 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate has been shown to have anti-tumor effects by inhibiting cell proliferation and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate in lab experiments is its potential therapeutic applications. It has been shown to have various biochemical and physiological effects, making it a promising candidate for further research. However, a limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to investigate specific pathways.
Orientations Futures
There are several future directions for research on 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that it exhibits neuroprotective effects and may be able to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. Additionally, further research is needed to fully understand the mechanism of action and to investigate specific pathways that may be targeted for therapeutic purposes. Finally, research is needed to investigate the potential use of 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound for therapeutic purposes.
Méthodes De Synthèse
The synthesis of 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate involves the reaction of 3,4-dihydroxybenzaldehyde with 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate. The reaction is carried out in the presence of a catalyst under specific conditions to yield the desired product. The purity and yield of the product can be improved through further purification steps.
Applications De Recherche Scientifique
Research on 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate has shown promising potential in various therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and potential for the treatment of Alzheimer's disease. Additionally, 5-(3,4-dihydroxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate has been investigated for its potential use in the treatment of viral infections.
Propriétés
IUPAC Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5.H2O/c1-14-11(18)7(10(17)13-12(14)19)4-6-2-3-8(15)9(16)5-6;/h2-5,15-16H,1H3,(H,13,17,19);1H2/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWNVYCHOIUYKD-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)O)C(=O)NC1=O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C(=O)NC1=O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)
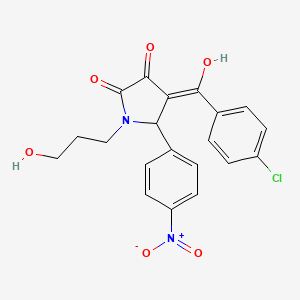
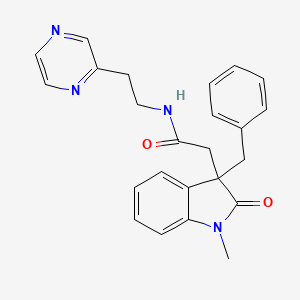
![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)
![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)
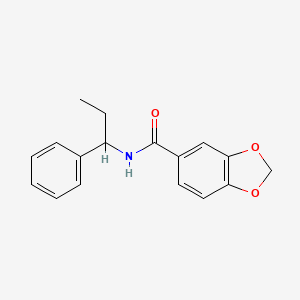

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)
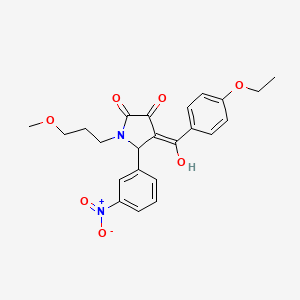
![2-methyl 4-propyl 5-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5376931.png)